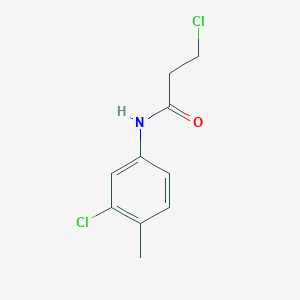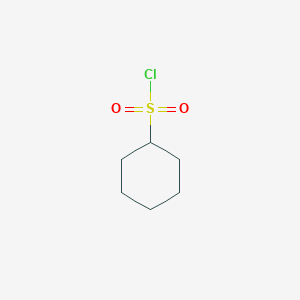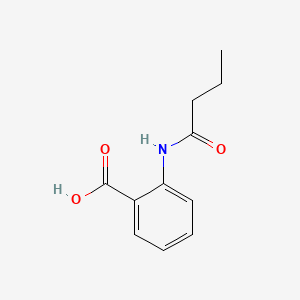
7-bromo-6-fluoro-1H-indole
概要
説明
7-bromo-6-fluoro-1H-indole is a chemical compound with the CAS Number: 1000339-62-7 . It has a molecular weight of 214.04 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of 7-bromo-6-fluoro-1H-indole involves the reaction of 2-bromo-3-fluoro-1-nitrobenzene with 1 M vinylmagnesium bromide in tetrahydrofuran at temperatures ranging from -78 to 20℃ . The reaction mixture is then poured into a saturated NH4Cl solution, and the organic phase is separated by extraction with EtOAc .Molecular Structure Analysis
The molecular structure of 7-bromo-6-fluoro-1H-indole consists of a benzene ring fused with a pyrrole ring, with bromine and fluorine substituents at the 7 and 6 positions, respectively . The InChI code for this compound is 1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H .It is stored at a temperature of 4 degrees Celsius . The compound’s InChI key is REKZBQHRHZATLM-UHFFFAOYSA-N .
科学的研究の応用
Spectroscopic and Photophysical Properties
The spectroscopic and photophysical properties of indole derivatives, including 7-bromo-6-fluoro-1H-indole, have been extensively studied. These compounds exhibit significant potential in diverse biological, industrial, and optical applications due to their unique fluorescence and absorption spectra. For instance, modifications in the indole structure, such as bromination and fluorination, can significantly alter their photophysical behavior, including shifts in their absorbance maxima and fluorescence quantum yields, which are crucial for applications in fluorescent probes and materials science (Carić et al., 2004). These studies contribute to the understanding of how structural changes in indole derivatives affect their optical properties, paving the way for their application in the design of new materials and sensors.
Chemical Synthesis and Methodology Development
The chemical synthesis of indole derivatives, including those with bromo and fluoro substituents, has been a subject of significant interest due to their relevance in pharmaceuticals and materials science. Research efforts have led to the development of novel methodologies for the synthesis of these compounds, providing a foundation for the synthesis of complex molecules. For example, a study described a rational approach to access various fluoroindolecarboxylic acids, demonstrating the versatility of indole chemistry and its potential in the synthesis of biologically active compounds (Schlosser et al., 2006). These advancements in synthetic techniques allow for the efficient production of indole derivatives, which are valuable in drug discovery and materials science.
Biological and Photophysical Applications
The exploration of indole derivatives in biological contexts, including their antimicrobial, anti-inflammatory, and antiproliferative activities, highlights their potential as therapeutic agents. Studies have synthesized and evaluated the biological activities of various indole derivatives, revealing their potential in addressing health-related challenges (Narayana et al., 2009). Additionally, the investigation into the photophysical properties of these compounds, such as their fluorescence behaviors in response to specific stimuli, further demonstrates their utility in the development of novel diagnostic tools and sensors (Tariq et al., 2020).
Molecular Interactions and Sensing Applications
The detailed study of molecular interactions, including hydrogen bonding and fluorescence quenching mechanisms, is crucial for the development of sensing technologies. Indole derivatives, with specific substitutions, can serve as selective probes for ions and molecules, offering insights into the design of highly selective sensors. For instance, the indole-azadiene conjugate has been identified as a selective probe for fluoride ion detection, utilizing colorimetric and fluorometric responses driven by hydrogen bonding interaction (Shiraishi et al., 2009). Such studies illustrate the potential of indole derivatives in environmental monitoring and diagnostic applications.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 7-bromo-6-fluoro-1H-indole are not provided in the search results, it’s clear that indole derivatives have diverse biological activities and immense potential for further exploration . They are used in the synthesis of various pharmaceuticals and have shown a broad spectrum of biological activities, making them valuable for advancing various scientific fields.
作用機序
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . The exact nature of these interactions would depend on the specific target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the spontaneous oxidative condensation of related compounds can be enhanced by a shift from ph 7 to 9 , suggesting that pH could be an important environmental factor.
特性
IUPAC Name |
7-bromo-6-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKZBQHRHZATLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650479 | |
| Record name | 7-Bromo-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-fluoro-1H-indole | |
CAS RN |
1000339-62-7 | |
| Record name | 7-Bromo-6-fluoro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-6-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)











![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)